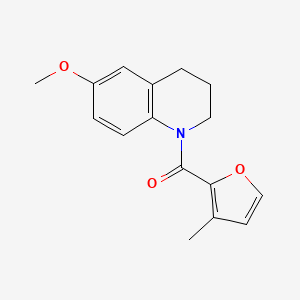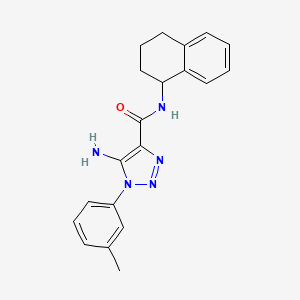
N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide, also known as CPI-1189, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CPI-1189 is a selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2) and has been shown to have promising effects in various preclinical models of neurological disorders.
Wirkmechanismus
N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide acts as a selective agonist of the mGluR2 receptor, which is a G protein-coupled receptor that modulates the release of glutamate. Activation of mGluR2 by N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide results in a decrease in glutamate release, which has been shown to have neuroprotective effects in various preclinical models of neurological disorders.
Biochemical and Physiological Effects:
N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide has been shown to have a range of biochemical and physiological effects in various preclinical models. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide has also been shown to increase the expression of glutamate transporters, which are responsible for the uptake of glutamate from the synaptic cleft.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide is its selectivity for the mGluR2 receptor, which allows for more precise modulation of the glutamatergic system. However, one of the limitations of N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the research on N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide. One area of interest is the potential therapeutic applications of N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide in the treatment of addiction, particularly opioid addiction. Another area of interest is the potential use of N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide and its potential applications in various neurological disorders.
Synthesemethoden
The synthesis of N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide involves a multi-step process that begins with the reaction of 5-bromo-2-thiophenecarboxylic acid with cyclopentylamine to yield the corresponding amide. This intermediate is then subjected to a series of reactions involving cyclization, deprotection, and coupling to yield N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide in its final form.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, anxiety, and addiction. It has been shown to have a modulatory effect on the glutamatergic system, which is believed to play a crucial role in the pathophysiology of these disorders.
Eigenschaften
IUPAC Name |
N-cyclopentyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-13(14-9-4-1-2-5-9)10-8-11(17-15-10)12-6-3-7-18-12/h3,6-9H,1-2,4-5H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCLMAFIIPBCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539227.png)


![1,6-dimethyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539267.png)
![Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7539275.png)
![N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide](/img/structure/B7539278.png)
![N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7539294.png)
![1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7539297.png)
![2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7539304.png)

![5-(diethylsulfamoyl)-N-[3-(imidazol-1-ylmethyl)phenyl]-2-pyrrolidin-1-ylbenzamide](/img/structure/B7539318.png)
![3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7539324.png)
methanone](/img/structure/B7539330.png)
![2-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1(2H)-one](/img/structure/B7539338.png)